4-(1H-Pyrazol-1-yl)aniline
Overview
Description
4-(1H-Pyrazol-1-yl)aniline is an organic compound that features a pyrazole ring attached to an aniline moiety
Mechanism of Action
Target of Action
4-(1H-Pyrazol-1-yl)aniline is a heterocyclic compound that has been found to have potential therapeutic applications . . It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
For instance, pyrazole derivatives have been found to inhibit and eradicate Staphylococcus aureus and Enterococcus faecalis biofilms .
Biochemical Pathways
For example, the addition of protons to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Pharmacokinetics
Due to the polar nature of the imidazole ring, a similar compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that this compound may also have favorable ADME properties, potentially enhancing its bioavailability.
Result of Action
For instance, some pyrazole derivatives have shown potent antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of aniline derivatives with hydrazine and a suitable carbonyl compound under acidic or basic conditions. For instance, the reaction of 4-nitroaniline with hydrazine hydrate and acetylacetone can yield this compound after reduction of the nitro group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the aniline moiety, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and aniline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or aniline rings .
Scientific Research Applications
4-(1H-Pyrazol-1-yl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-(1H-Pyrazol-4-yl)aniline
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
Uniqueness: 4-(1H-Pyrazol-1-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
4-pyrazol-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIQHZIFKIQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344071 | |
Record name | 4-(1H-Pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-45-9 | |
Record name | 4-(1H-Pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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